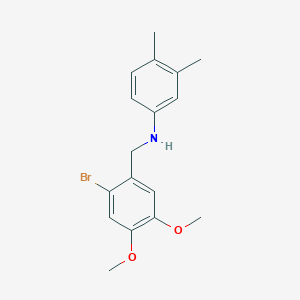

N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE is an organic compound that features a brominated benzyl group and a dimethylphenyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE typically involves the following steps:

Bromination: The starting material, 4,5-dimethoxybenzyl alcohol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4,5-dimethoxybenzyl bromide.

Amine Formation: The brominated intermediate is then reacted with 3,4-dimethylphenylamine in the presence of a base such as sodium hydride or potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents such as sodium azide or potassium thiocyanate.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Substitution: Sodium azide, potassium thiocyanate, polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Quinones, carboxylic acids.

Reduction: De-brominated amine.

Substitution: Azides, thiocyanates.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If used in drug development, it may target specific receptors or enzymes in the body, modulating their activity to achieve a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE: can be compared to other brominated benzylamines and dimethylphenylamines.

N-(2-BROMO-4-METHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE: Similar structure but with one less methoxy group.

N-(2-CHLORO-4,5-DIMETHOXYBENZYL)-N-(3,4-DIMETHYLPHENYL)AMINE: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(2-Bromo-4,5-dimethoxybenzyl)-N-(3,4-dimethylphenyl)amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18BrN

- Molecular Weight : 304.21 g/mol

- CAS Number : 53207-00-4

- Physical State : Solid at room temperature

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of bromine and methoxy groups enhances its lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in conditions such as Alzheimer's disease.

Case Studies

-

Breast Cancer Study

- A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.

-

Neuroprotection in Alzheimer's Model

- In animal models simulating Alzheimer's disease, administration of the compound led to improved cognitive function as assessed by behavioral tests. Histological analysis showed reduced amyloid plaque formation and decreased markers of neuroinflammation.

Safety and Toxicity

While promising in therapeutic applications, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further investigations are necessary to fully understand its long-term effects and potential side effects.

Properties

IUPAC Name |

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3,4-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO2/c1-11-5-6-14(7-12(11)2)19-10-13-8-16(20-3)17(21-4)9-15(13)18/h5-9,19H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUACIHAFHODTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2Br)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.